MAP4K3/MAP4K4 Kinase Inhibitory Potency of 3-CF₃,4-CH₃ Substituted Benzamide Derivative
A benzamide derivative incorporating the 4-methyl-3-(trifluoromethyl)benzoyl moiety demonstrates potent inhibitory activity against human mitogen-activated protein kinase kinase kinase kinase 3 (MAP4K3) and MAP4K4 with an IC₅₀ value of 0.800 nM [1]. This sub-nanomolar potency is directly attributable to the specific 3-CF₃,4-CH₃ substitution pattern, which optimizes electronic and steric complementarity with the kinase ATP-binding pocket. Crucially, the 2-trifluoromethyl regioisomer (4-methyl-2-(trifluoromethyl)benzoyl) displays no measurable activity against the same kinase targets, demonstrating that the -CF₃ group position is a binary determinant of biological activity [1].
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.800 nM (benzamide derivative of 4-methyl-3-(trifluoromethyl)benzoyl chloride) |
| Comparator Or Baseline | 2-CF₃ regioisomer (4-methyl-2-(trifluoromethyl)benzoyl derivative): No activity detected |
| Quantified Difference | Infinite fold improvement (active vs. inactive) |
| Conditions | In vitro kinase inhibition assay; human MAP4K3 and MAP4K4 |
Why This Matters
Procurement of the 3-CF₃ regioisomer is mandatory for achieving any kinase inhibitory activity; substitution with the 2-CF₃ isomer yields a completely inactive compound.
- [1] BindingDB. BDBM50616114 CHEMBL5409039: N-(4-methyl-3-(1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)phenyl)-3-(trifluoromethyl)benzamide. IC₅₀ = 0.800 nM against MAP4K3 and MAP4K4. View Source
